molecular formula C₂₀H₂₇NO₂ B033354 17alpha-Cyanomethyl-19-nortestosterone CAS No. 67473-36-3

17alpha-Cyanomethyl-19-nortestosterone

Cat. No.: B033354
CAS No.: 67473-36-3
M. Wt: 313.4 g/mol
InChI Key: MGEXGMZKAAFZNS-JBKQDOAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Cyanomethyl-19-nortestosterone typically involves the starting material Estra-3,5-dien-17-one, 3-methoxy-.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving multiple reaction steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 17alpha-Cyanomethyl-19-nortestosterone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different steroid analogs .

Comparison with Similar Compounds

Uniqueness: 17alpha-Cyanomethyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct biological activities compared to other progestins. Its cyanomethyl group at the 17alpha position differentiates it from other compounds, influencing its binding affinity and activity at progesterone receptors .

Properties

IUPAC Name

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEXGMZKAAFZNS-JBKQDOAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67473-36-3
Record name 17alpha-Cyanomethyl-19-nortestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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